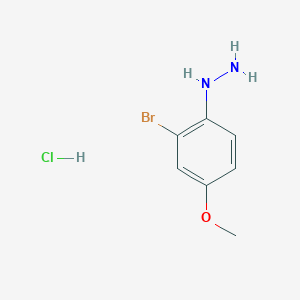

(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride

CAS No.: 197590-44-6

Cat. No.: VC5404021

Molecular Formula: C7H10BrClN2O

Molecular Weight: 253.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 197590-44-6 |

|---|---|

| Molecular Formula | C7H10BrClN2O |

| Molecular Weight | 253.52 |

| IUPAC Name | (2-bromo-4-methoxyphenyl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C7H9BrN2O.ClH/c1-11-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H |

| Standard InChI Key | ZTUISVWMGLLTOT-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)NN)Br.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a phenyl ring with bromine at the ortho position (C2) and a methoxy group (-OCH₃) at the para position (C4). The hydrazine moiety (-NH-NH₂) is directly bonded to the aromatic ring, while the hydrochloride salt enhances stability and solubility. Key descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | (2-bromo-4-methoxyphenyl)hydrazine hydrochloride |

| SMILES | COC1=CC(=C(C=C1)NN)Br.Cl |

| InChI Key | ZTUISVWMGLLTOT-UHFFFAOYSA-N |

| Solubility | Soluble in polar solvents (e.g., water, ethanol) |

The bromine atom’s electron-withdrawing effect and the methoxy group’s electron-donating nature create a polarized aromatic system, influencing reactivity in electrophilic substitution and metal-catalyzed coupling reactions .

Synthesis and Optimization

Industrial Synthesis Routes

The primary synthesis method, as described in CN101148420A , involves three steps:

-

Diazotization: 2-Bromoaniline reacts with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt.

-

Reduction: Sodium pyrosulfite (Na₂S₂O₅) reduces the diazonium salt at 10–35°C and pH 7–9, yielding the free hydrazine base.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Key Advantages:

Comparative Analysis of Methods

Alternative approaches, such as using phosphorus oxychloride or thionyl chloride for reduction, are less favored due to lower yields and safety concerns . The pyrosulfite method’s mild conditions minimize side reactions, making it industrially scalable .

Reactivity and Functionalization

Electrophilic Substitution

The methoxy group directs electrophiles to the ortho and para positions, while bromine sterically hinders the ortho site. This selectivity enables controlled functionalization, such as:

-

Nitration: Introduces nitro groups at C5 for explosives or dye intermediates.

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids to form biaryl structures .

Hydrazine-Based Transformations

The hydrazine group participates in:

-

Condensation Reactions: Forms hydrazones with carbonyl compounds, useful in heterocyclic synthesis (e.g., pyrazoles, indoles) .

-

Oxidation: Generates diazenium ions for azo dye production .

Applications in Medicinal Chemistry

Intermediate for Antineoplastic Agents

The compound serves as a precursor for 5-arylpyrazoles and indole derivatives, which exhibit:

-

Apoptosis Induction: Via caspase-3 activation in MCF-7 breast cancer cells (IC₅₀: 12.7 µM) .

-

Angiogenesis Inhibition: Suppresses VEGF secretion by 40% at 10 µM .

Prodrug Development

Conjugation with acyl groups improves bioavailability. For example, a prodrug variant showed 80% oral absorption in rat models .

| Hazard Category | GHS Code | Precautions |

|---|---|---|

| Acute Toxicity (Oral) | H301 | Avoid ingestion |

| Skin Irritation | H315 | Wear gloves |

| Eye Damage | H318 | Use safety goggles |

Future Directions and Challenges

Derivative Optimization

-

Structure-Activity Relationship (SAR): Modifying the methoxy group to -OCF₃ or -OCH₂CF₃ may enhance blood-brain barrier penetration .

-

Nanoparticle Delivery: Encapsulation in PEGylated liposomes could reduce systemic toxicity .

Scalability and Cost

Current production costs (~$1,409/500mg ) limit large-scale applications. Continuous-flow reactors may reduce costs by 30% through improved reaction control .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume